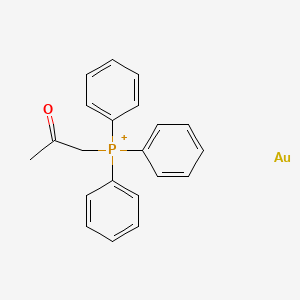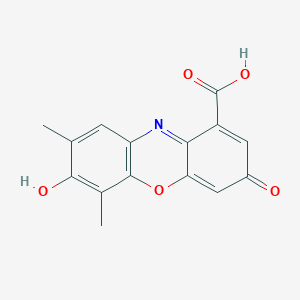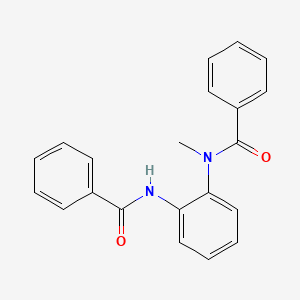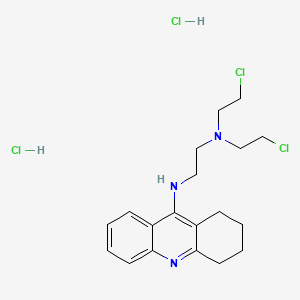
1,2,3,4-Tetrahydro-9-((2-(bis(2-chloroethyl)amino)ethyl)amino)acridine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1,2,3,4-Tetrahydro-9-((2-(bis(2-chloroethyl)amino)ethyl)amino)acridine dihydrochloride typically involves multiple steps. One common method includes the reaction of acridine derivatives with bis(2-chloroethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1,2,3,4-Tetrahydro-9-((2-(bis(2-chloroethyl)amino)ethyl)amino)acridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Applications De Recherche Scientifique
1,2,3,4-Tetrahydro-9-((2-(bis(2-chloroethyl)amino)ethyl)amino)acridine dihydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetrahydro-9-((2-(bis(2-chloroethyl)amino)ethyl)amino)acridine dihydrochloride involves its interaction with molecular targets such as DNA and enzymes. It acts as a cholinesterase inhibitor, which means it can inhibit the activity of cholinesterase enzymes, leading to increased levels of acetylcholine in the nervous system . This mechanism is particularly relevant in the context of neurodegenerative diseases and cancer therapy.
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydro-9-((2-(bis(2-chloroethyl)amino)ethyl)amino)acridine dihydrochloride can be compared with other similar compounds, such as:
Tetrahydroaminacrine: A compound with similar structural features and biological activities.
Tetrahydronaphthalene: Although not an acridine derivative, it shares some structural similarities and is used in various chemical applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.
Propriétés
Numéro CAS |
38915-06-9 |
|---|---|
Formule moléculaire |
C19H27Cl4N3 |
Poids moléculaire |
439.2 g/mol |
Nom IUPAC |
N',N'-bis(2-chloroethyl)-N-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C19H25Cl2N3.2ClH/c20-9-12-24(13-10-21)14-11-22-19-15-5-1-3-7-17(15)23-18-8-4-2-6-16(18)19;;/h1,3,5,7H,2,4,6,8-14H2,(H,22,23);2*1H |
Clé InChI |
RKQLNHIAMFASBA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCN(CCCl)CCCl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


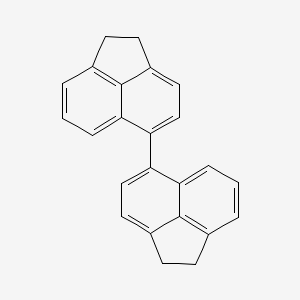

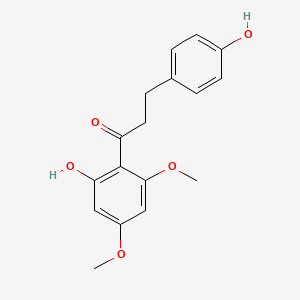

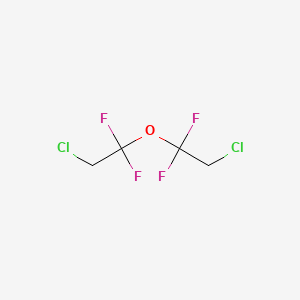
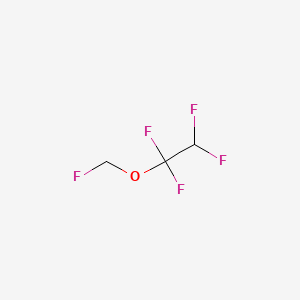
![2-[2-(diethylamino)ethylsulfinyl]-N,N-diethylethanamine](/img/structure/B14669330.png)
